FcrV protein
Description
Discovery and Initial Characterization of FcrV Protein
The discovery and initial characterization of the this compound involved the identification and sequencing of the gene encoding it, designated fcrV. Research in the early 1990s, including a publication in 1992 and a corrigendum (B26392) in 1993, described the cloning and sequencing of the fcrV gene from a group G Streptococcus. doi.orgnih.gov This work revealed considerable similarity between the this compound and other streptococcal proteins, such as FcRA76 and M proteins, particularly in their signal sequences and C-terminal regions. nih.gov A key characteristic identified early on was the protein's ability to bind to the Fc region of immunoglobulins, specifically IgG. nih.govontosight.ai The deduced amino acid sequence of FcrV showed a heptapeptide (B1575542) repeat motif within its A1-A4 domains, which is typical of alpha-helical coiled-coil proteins. nih.gov
Nomenclatural Considerations and Synonyms for this compound
The this compound is also known by the synonym "Protein V". ontosight.ai This alternative name is used in scientific literature when referring to this specific immunoglobulin-binding protein from Streptococcus. It is important to note that while "FcrV" and "Protein V" refer to the streptococcal protein, similar acronyms like "FcRV" have been used in other biological contexts, such as to describe a subunit of Fc receptors in the study of engineered chimeric antigen receptors for phagocytosis. aai.org Additionally, "CRV" has been used in the context of Crocodilepox Virus proteins unl.eduresearchgate.net and as a synonym for a human genetic disorder related to the TREX1 protein researchgate.netneobioscience.com, and "CRV431" is associated with the PPIA protein google.com. However, within the context of streptococcal research and as the focus of this article, this compound is synonymous with Protein V.
Historical Evolution of Research on this compound and Related Fc-Binding Proteins
The study of streptococcal proteins that interact with host immunoglobulins has a history rooted in understanding bacterial virulence and immune evasion. Early research on Streptococcus focused on classifying strains based on surface antigens, notably the M protein, identified by Rebecca Lancefield in the mid-1920s as a key virulence factor due to its antiphagocytic properties. rucares.orgnih.gov The discovery and characterization of this compound in the early 1990s expanded this field by identifying another distinct Fc-binding protein. nih.gov
Comparison studies between this compound (Protein V) and other streptococcal Fc-binding proteins, such as FcRA76 and various M proteins, have been significant in understanding the diversity and evolution of these immune-modulating molecules. nih.govnih.gov Sequence analyses revealed regions of homology, suggesting a possible common ancestry for some of these proteins, while also highlighting distinct features like promoter and terminator regions. nih.govoup.com The identification of the specific IgG-binding domains within FcrV and FcRA76, often characterized by repeat regions and heptapeptide motifs, has been a focus of detailed research. doi.orgnih.gov
Research continues to explore the precise mechanisms by which this compound contributes to immune evasion, including its role in inhibiting complement activation and preventing opsonization. ontosight.ai Understanding the structure, function, and regulation of FcrV remains an active area, with implications for developing potential therapeutic strategies against streptococcal infections. ontosight.ai The historical evolution of research on FcrV and related proteins underscores the complex interplay between streptococcal surface molecules and the host immune system.
Properties
CAS No. |
148770-32-5 |
|---|---|
Molecular Formula |
C46H73N13O16 |
Synonyms |
FcrV protein |
Origin of Product |
United States |
Molecular Architecture and Structural Organization of Fcrv Protein
Characterization of Fc-Binding Domains and Motifs in FcrV Protein
A primary function of the this compound is its ability to bind to the Fc region of immunoglobulins, with a specific affinity for Immunoglobulin G (IgG). ontosight.ai This interaction is mediated by specific domains within the FcrV structure designed to facilitate this binding. ontosight.ai Research has shown that the Fc-binding regions of FcrV share considerable similarity with those found in FcRA76, another streptococcal Fc receptor. nih.govresearchgate.net
Structural Basis of Immunoglobulin G (IgG) Fc Region Recognition by this compound
The interaction between FcrV and the Fc region of IgG is a critical mechanism enabling Streptococcus to circumvent the host's immune response. ontosight.ai By binding to IgG, FcrV interferes with processes such as complement activation and opsonization, which are essential for bacterial clearance. ontosight.ai While the precise atomic-level structural basis of the FcrV-IgG Fc interaction is complex, studies on other Fc receptors highlight the importance of regions like the CH2-CH3 interface of the IgG Fc domain for binding to various Fc receptors, including Protein A and the neonatal Fc receptor (FcRn). nih.gov Binding sites for Fc gamma RI and Fc gamma RII have been mapped to the lower hinge and adjacent surface of the CH2 domain. nih.gov As a type II IgG receptor nih.gov, FcrV's interaction involves specific regions within its structure that recognize and bind to the Fc portion of IgG. A conserved amino acid sequence, Ser-Asn-Arg-Ala-Ala, located in the 'f' position within each domain, has been implicated in these FcR-IgG interactions. nih.govresearchgate.net
Significance of Conserved Amino Acid Sequences within this compound Domains
Conserved amino acid sequences within protein domains often indicate regions that are crucial for function or structure. In FcrV, the conserved sequence Ser-Asn-Arg-Ala-Ala, found in the 'f' position of its domains, is considered significant. nih.govresearchgate.net This conserved motif is hypothesized to play a role in the interaction between the Fc receptor domains of FcrV and IgG. nih.govresearchgate.net The preservation of this sequence across related proteins suggests its importance in mediating the specific binding affinity of FcrV for the Fc region of IgG.
Genetic Basis and Expression Regulation of Fcrv Protein
Gene Encoding FcrV Protein (fcrV gene) Organization and Genomic Context
The this compound, also referred to as Protein V, is encoded by the fcrV gene. This gene is found in Streptococcus species, where the protein plays a role in pathogenicity and immune evasion. Research on the fcrV gene from a group G Streptococcus revealed considerable similarity in its signal sequences and 3' termini to the FcRV, FcRA76, and M proteins of group A streptococci. However, the promoter and terminator regions of the fcrV gene showed no homology with those of the fcrA76 and M protein-encoding genes. The genomic context of the fcrV gene within the Streptococcus genome is relevant to understanding its function and regulation. Tools focusing on placing protein families into a genomic context can be used to explore the neighborhood of such genes, facilitating the assignment of function and identifying potential functional linkages.
Transcriptional Regulation of this compound Expression
Transcriptional regulation is a key level at which gene expression is controlled in all living organisms. This process involves regulatory sequences in the DNA, such as promoters and enhancers, and the binding of transcription factors that can activate or inhibit transcription. While the specific transcriptional regulation of the fcrV gene in Streptococcus is not extensively detailed in the provided results beyond the lack of homology in promoter regions compared to other streptococcal genes, general principles of bacterial transcription apply. In prokaryotes, genes are often organized into operons, where a cluster of genes is under the control of a single promoter and transcribed into a single mRNA molecule. Regulatory proteins, often called transcription factors, can bind to promoter or operator regions to influence RNA polymerase activity. Environmental factors can also influence these transcription factors, thereby impacting gene expression.
Translational Control Mechanisms Affecting this compound Levels
Translational control is a crucial mechanism for regulating gene expression, influencing the rate at which mRNA is translated into protein. This control can occur at different steps of protein synthesis, with the initiation phase being a common target. In bacteria, translational control can involve RNA-binding proteins that interact with specific mRNA sequences to regulate protein synthesis by ribosomes. While specific translational control mechanisms for this compound are not detailed, general bacterial translational regulation principles would apply. The bacterial translation pathway is coupled to transcription and involves initiation, elongation, termination, and recycling phases. Regulation can involve modulating the accessibility of the Shine-Dalgarno sequence, which is important for ribosome binding in bacteria.
Environmental and Host-Derived Signals Influencing this compound Expression
The expression of bacterial proteins like FcrV can be influenced by environmental and host-derived signals. In the context of Streptococcus infection, the host environment presents various signals that could impact fcrV expression. While the provided information does not specify which environmental or host signals directly influence FcrV expression, bacterial gene expression is known to be responsive to external cues such as nutrient availability and temperature. Host-pathogen interactions involve a dynamic interplay where viruses, for instance, can hijack host cell processes and remodel protein abundance, which could indirectly relate to the expression of bacterial proteins in an infectious context. Understanding how Streptococcus senses and responds to the host environment through the regulation of proteins like FcrV is crucial for comprehending its pathogenicity.
Biological Functions and Molecular Mechanisms of Fcrv Protein
FcrV Protein as a Bacterial Immune Evasion Factor
This compound is a crucial component employed by certain bacteria, notably Streptococcus species, to evade the host's immune surveillance uniprot.org. Its ability to bind to host immunoglobulins, specifically the Fc region of IgG antibodies, is central to this function uniprot.org. This interaction effectively masks the bacterial surface, preventing the recognition and action of host immune molecules and cells.
A key mechanism by which this compound promotes immune evasion is through the inhibition of the complement system uniprot.org. The binding of FcrV to IgG antibodies on the bacterial surface hinders the proper assembly and activation of complement cascades. This interference disrupts the deposition of complement proteins, such as C3b, onto the bacterial surface, a critical step for complement-mediated killing and opsonization uniprot.org. By preventing complement activation, FcrV helps the bacteria avoid complement-dependent lysis and the downstream effects of complement activation, such as the recruitment of phagocytic cells.
Opsonization is a process where pathogens are marked for phagocytosis by the deposition of host proteins like antibodies and complement factors on their surface. This compound directly interferes with this process uniprot.org. By binding to the Fc region of IgG, FcrV prevents these antibodies from effectively acting as opsonins uniprot.org. This blockage hinders the attachment of phagocytic cells, which recognize the Fc regions of opsonizing antibodies, thereby reducing the efficiency of antibody-mediated bacterial clearance. Studies on related streptococcal proteins, such as M protein, also demonstrate their ability to inhibit opsonization, particularly via the alternative complement pathway, providing contextual support for this mechanism in streptococcal immune evasion nih.gov.
Beyond preventing opsonization, this compound can modulate the process of phagocytosis itself uniprot.org. By masking the bacterial surface with host IgG, FcrV makes the bacteria appear as "self" to phagocytic cells, which are less likely to engulf particles coated with host proteins uniprot.org. This interference with phagocytic recognition and uptake is a critical survival strategy for bacteria expressing FcrV, allowing them to persist in the host despite the presence of an active immune response. The modulation of phagocytosis by bacterial proteins that interact with Fc receptors on phagocytes is a recognized immune evasion strategy employed by various pathogens uniprot.orguniprot.orgebi.ac.uk.
Role of this compound in Preventing Opsonization
Contribution of this compound to Bacterial Pathogenicity
The immune evasion capabilities conferred by this compound are directly linked to the pathogenicity of the bacteria that express it uniprot.org. By inhibiting complement activation, preventing opsonization, and modulating phagocytosis, FcrV allows bacteria to survive and multiply within the host, leading to the establishment and progression of infection uniprot.org. This ability to circumvent key host defense mechanisms is a significant virulence factor, contributing to the severity and persistence of streptococcal infections uniprot.org. The role of bacterial proteins in promoting pathogenicity through immune evasion is a common theme in host-pathogen interactions uniprot.org.
Functional Roles of this compound Beyond Immune Evasion
While the primary and most well-characterized function of this compound is its role in immune evasion through IgG binding, extensive research specifically detailing other distinct functional roles beyond this mechanism is limited in the currently available information. The predominant focus in scientific literature regarding this compound centers on its interaction with the host immune system to promote bacterial survival.
Structure-Function Relationships of this compound in Biological Contexts
The biological functions of this compound, particularly its ability to bind IgG and mediate immune evasion, are intimately linked to its molecular structure uniprot.org. This compound from Streptococcus species has been characterized as a type-II IgG receptor. Structural analysis has revealed the presence of repeat domains within the protein sequence. Specifically, the A1-A4 domains of FcrV (Protein V) exhibit a heptapeptide (B1575542) repeat motif characteristic of alpha-helical coiled-coil proteins.
Research suggests that specific amino acid sequences within these domains are crucial for the interaction with the Fc region of IgG. For instance, a conserved sequence, Ser-Asn-Arg-Ala-Ala, located in the outer position ('f') of each repeat domain, has been hypothesized to be involved in the FcR-IgG interactions.
Data from sequence analysis highlights the similarity between the Fc-binding regions of FcrV and other streptococcal proteins with immunoglobulin-binding properties, such as FcRA76 and M proteins of group A streptococci. This shared structural feature in the Fc-binding regions underscores a conserved mechanism for immune evasion among different streptococcal surface proteins.
Understanding the detailed three-dimensional structure of this compound and how these specific domains and residues interact with the Fc region of IgG at a molecular level is crucial for fully elucidating its function and for potential therapeutic interventions. While detailed structural data like PDB entries specifically for this compound (Protein V) as an IgG receptor were not prominently found in the search results, the identification of repeat motifs and conserved sequences provides valuable insight into the structural basis of its function.
| Protein Feature | Description | Relevance to Function |
| Fc-binding region | Region responsible for interaction with the Fc domain of IgG. | Immune Evasion (IgG binding) uniprot.org |
| A1-A4 Domains | Internal repeat domains exhibiting heptapeptide repeat motifs. | Structural basis for function |
| Heptapeptide repeat motif | Characteristic of alpha-helical coiled-coil proteins. | Contributes to protein structure |
| Conserved sequence (Ser-Asn-Arg-Ala-Ala) | Putative sequence within repeat domains involved in FcR-IgG interactions. | Potential key binding site |
This table summarizes some of the key structural features and their presumed functional relevance based on the available research. Further detailed structural studies, such as X-ray crystallography or NMR spectroscopy, would provide a more complete picture of the structure-function relationship of this compound.
Protein Protein Interaction Networks Involving Fcrv Protein
Direct Interactions of FcrV Protein with Host Immunoglobulins
This compound is characterized by its capacity to bind to the Fc region of immunoglobulins, primarily focusing on immunoglobulin G (IgG). This interaction is central to the immune evasion strategy employed by Streptococcus, allowing the bacterium to interfere with crucial host defense mechanisms. By binding to IgG, FcrV can hinder the formation of effective immune complexes and impede the deposition of complement components onto the bacterial surface. This protective shield helps the bacteria evade opsonization and subsequent phagocytosis by immune cells, as well as complement-mediated lysis.
The Fc-binding regions of FcrV have shown considerable similarity to those found in other streptococcal proteins known to bind Fc receptors, such as FcRA76 and M proteins from group A streptococci. Structural analysis of the A1-A4 domains of FcrV has revealed a heptapeptide (B1575542) repeat motif, characteristic of alpha-helical coiled-coil proteins. A highly conserved sequence, Ser-Asn-Arg-Ala-Ala, located in the outer position of these domains, is thought to be involved in the interaction with the Fc region of IgG.
Specificity of this compound Binding to IgG Subclasses
While FcrV is known to bind to IgG, the detailed specificity of its binding to different human IgG subclasses (IgG1, IgG2, IgG3, and IgG4) is not extensively detailed in the provided search results. Studies on other bacterial proteins that bind IgG, such as Protein A and Protein G, have demonstrated varying affinities for different IgG subclasses across different species. This suggests that FcrV may also exhibit differential binding to IgG subclasses, which could have implications for the effectiveness of immune evasion depending on the host's antibody response profile. However, specific research findings quantifying FcrV's binding affinity for each human IgG subclass were not identified in the available information.
Kinetics and Thermodynamics of this compound-IgG Interactions
The kinetics and thermodynamics of protein-protein interactions, including those between bacterial proteins and host immunoglobulins, provide valuable insights into the binding mechanisms and stability of the complexes formed. While the provided search results discuss the importance of kinetics and thermodynamics in the context of host Fc receptor-IgG interactions and general protein binding studies, specific quantitative data such as association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D) for the interaction between this compound and IgG were not found. Understanding these parameters for the FcrV-IgG interaction would require specific experimental studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Interactions of this compound with Other Host Immune Components
The primary described mechanism by which this compound influences the host immune system is through its binding to IgG, which subsequently interferes with downstream immune processes like complement activation and phagocytosis. By binding to IgG that is bound to the bacterial surface, FcrV can sterically hinder the access of complement proteins, such as C1q, which initiates the classical complement pathway. This prevents the cascade of events leading to the formation of the membrane attack complex and bacterial lysis. Furthermore, the presence of bound IgG on the bacterial surface, modified by FcrV binding, can also interfere with the recognition and engulfment of the bacteria by phagocytic cells that interact with the Fc regions of antibodies.
While FcrV's impact on complement and phagocytosis is a consequence of its IgG binding, direct interactions of this compound with other non-immunoglobulin host immune components, such as complement proteins themselves or specific receptors on immune cells (other than Fc receptors which bind the Fc portion of IgG), were not explicitly detailed in the provided search results. Research in this area could reveal additional mechanisms by which FcrV modulates the host immune response.
Intrabacterial Protein Partners of this compound
The provided search results focus on the interactions of this compound with host factors, particularly immunoglobulins, as part of its role in immune evasion. Information regarding specific protein partners that FcrV interacts with within the Streptococcus bacterium itself (intrabacterial protein partners) was not identified in the search results. Investigating intrabacterial interactions of FcrV could provide insights into its localization, regulation, and potential roles in bacterial physiology beyond host interaction. Studies employing techniques like co-immunoprecipitation coupled with mass spectrometry or bacterial two-hybrid systems would be necessary to identify such partners.
Computational and Experimental Mapping of this compound Interactome
Mapping the complete set of protein-protein interactions involving this compound (its interactome) is a complex undertaking that can be approached through both computational and experimental methods. General techniques for mapping protein interactomes include experimental approaches like yeast two-hybrid screens, affinity purification followed by mass spectrometry, and various biochemical assays. Computational methods can predict potential interactions based on various data sources, including protein sequences, structures, and functional genomics data.
While the principles and methodologies for protein interactome mapping are well-established and applied to various organisms and proteins, specific studies focused on comprehensively mapping the interactome of this compound from Streptococcus, either computationally or experimentally, were not found in the provided search results. Such studies would be crucial for a complete understanding of FcrV's biological roles, both in its interaction with the host and within the bacterial cell.
Evolutionary and Comparative Analyses of Fcrv Protein
Evolutionary Conservation and Divergence of FcrV Protein Domains
The analysis of protein domains provides insights into the functional and structural evolution of a protein. This compound contains domains with specific characteristics. The A1-A4 domains of FcrV (protein V) exhibit a heptapeptide (B1575542) repeat motif, which is characteristic of α-helical coiled-coil proteins. researchgate.net
Evolutionary conservation within protein domains can be assessed through multiple sequence alignments, where conserved sites are often indicative of functional importance. tau.ac.il Divergence, on the other hand, highlights regions that have undergone more rapid evolutionary change, potentially reflecting adaptation to different environments or host interactions.
A comparison of the A domains of FcrV and FcRA76 revealed both homology and divergence. For instance, in the heptapeptide motifs (abcdefg) characteristic of coiled-coil repeats, there is homology between appropriate pairs of FcRV and FcRA76 domains, indicated by bold letters and similarity percentages. doi.org Divergence is indicated by lower case letters. doi.org Conserved residues in position 'f' are specifically highlighted. doi.org
Interactive Data Table: Sequence Similarity in A Domains
| Domain Pair | Similarity (%) | Notes |
| FcRV A1-A2 | 69 | Based on amino acid sequence alignment |
| FcRV A1-A3 | 83 | Based on amino acid sequence alignment |
| FcRV A1-A4 | 71 | Based on amino acid sequence alignment |
| FcRV A1-A5 | 51 | Based on amino acid sequence alignment |
| FcRV A2-A3 | 71 | Based on amino acid sequence alignment |
| FcRV A2-A4 | 83 | Based on amino acid sequence alignment |
| FcRV A2-A5 | 50 | Based on amino acid sequence alignment |
| FcRV A3-A4 | 71 | Based on amino acid sequence alignment |
| FcRV A3-A5 | 51 | Based on amino acid sequence alignment |
| FcRV A4-A5 | 50 | Based on amino acid sequence alignment |
| FcRV A1 - FcRA76 A1 | 69 | Homology level shown in italics |
| FcRV A2 - FcRA76 A2 | 69 | Homology level shown in italics |
| FcRV A3 - FcRA76 A3 | 51 | Homology level shown in italics |
| FcRV A4 - FcRA76 A4 | 51 | Homology level shown in italics |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Approximately 70% amino acid sequence identity is observed between FcRA76 and FcRV within the A-repeat region, which is suspected of containing IgG-binding activity. asm.org
Comparative Analysis with Homologous Fc-Binding Proteins (e.g., Protein A, Protein G, FcRA76, M Proteins)
FcrV is an Fc-binding protein found in Streptococcus species, and it shares functional similarities with other bacterial proteins that bind to the Fc region of immunoglobulins, such as Protein A, Protein G, FcRA76, and M proteins.
Protein A from Staphylococcus aureus and Protein G from group G Streptococci are well-characterized bacterial proteins known for their high affinity for the Fc region of IgG antibodies. sigmaaldrich.com These proteins are widely used in immunological applications for antibody purification. sigmaaldrich.com Protein G generally exhibits better binding capacity for a broader range of mouse and human IgG subclasses compared to Protein A. sigmaaldrich.com
FcRA76 and M proteins, found in group A Streptococcus, also share similarities with FcrV. As mentioned earlier, there is considerable similarity in the signal sequences and 3' termini between FcrV, FcRA76, and M proteins. researchgate.net The Fc-binding regions of FcrV and FcRA76 also show similarity. researchgate.net Approximately 70% amino acid sequence identity exists between FcRA76 and FcRV within the A-repeat region, which is thought to be involved in IgG binding. asm.org
M proteins are distinguished from M-like proteins, although the structural features underlying this distinction are not always well understood. asm.org Common functional domains with significant sequence homology can be distributed within regions of M or M-like molecules that are otherwise highly divergent. asm.org
Interactive Data Table: Comparison of Fc-Binding Proteins
| Protein | Source Organism | Primary Binding Target | Notes |
| FcrV | Group G Streptococcus | Fc region of IgG | Shares similarity with FcRA76 and M proteins. researchgate.net |
| Protein A | Staphylococcus aureus | Fc region of IgG | Widely used for IgG purification; binds different IgG subclasses than Protein G. sigmaaldrich.com |
| Protein G | Group G Streptococci | Fc region of IgG | Widely used for IgG purification; binds a broader range of IgG subclasses than Protein A. sigmaaldrich.com |
| FcRA76 | Group A Streptococcus | Fc region of IgG | Shows similarity to FcrV in specific regions. researchgate.netasm.org |
| M Proteins | Group A Streptococcus | Various (including Ig) | Can have common functional domains with divergent regions. asm.org |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Adaptive Evolution of this compound in Host-Pathogen Co-evolution
Host-pathogen co-evolution is an ongoing process where hosts and pathogens exert reciprocal selective pressures on each other, leading to adaptations in both populations. nih.govnih.govplos.org Proteins involved in host-pathogen interactions, particularly those on the pathogen surface that interact with host immune factors, are often subject to strong selective pressures, driving adaptive evolution. biorxiv.org
As an Fc-binding protein, FcrV likely plays a role in the interaction between the Streptococcus host and the mammalian immune system, specifically by binding to antibodies. This interaction can influence immune evasion or modulate the host response, making FcrV a potential target for adaptive evolution in the context of host-pathogen co-evolution.
Adaptive evolution in proteins can occur at specific sites, particularly in regions involved in intermolecular interactions. biorxiv.org Studies on other proteins have shown that adaptive sites are often found at the protein surface and in regions involved in interactions with other molecules, such as in host-pathogen interactions. biorxiv.org
While direct research detailing the adaptive evolution of this compound in response to host immune pressure was not extensively found in the provided search results, the principles of host-pathogen co-evolution suggest that proteins like FcrV, which mediate interactions with host defense mechanisms (like antibodies), are prime candidates for undergoing adaptive changes. These changes could involve alterations in the affinity or specificity of Fc binding, or modifications that help the bacterium evade antibody-mediated clearance.
The divergence observed in the A domains between FcrV and FcRA76 doi.orgasm.org could potentially reflect adaptations to different host environments or immune pressures faced by group G and group A streptococci. Further research specifically focused on FcrV sequences from diverse streptococcal strains and host populations would be necessary to fully elucidate the extent and mechanisms of its adaptive evolution in the context of host-pathogen co-evolution.
Methodological Approaches in Fcrv Protein Research
Molecular Cloning and Recombinant Expression Techniques for FcrV Protein
Molecular cloning is a fundamental step in obtaining sufficient quantities of this compound for detailed study. This process involves inserting the gene encoding this compound into a suitable expression vector, which is a circular piece of DNA designed to facilitate cloning and protein expression sigmaaldrich.comlibretexts.org. Researchers often utilize restriction enzymes and ligase to precisely insert the gene of interest into the vector sigmaaldrich.com. The resulting recombinant DNA molecule is then introduced into a host cell, such as Escherichia coli, yeast, insect cells, or mammalian cells, which serves as a system for expressing the protein sigmaaldrich.comthermofisher.com.
The choice of expression system depends on factors such as the required protein solubility, functionality, and yield, as well as the need for post-translational modifications thermofisher.com. For example, E. coli is often used for its scalability and low cost, although it may present challenges with protein solubility and minimal post-translational modifications thermofisher.com. Optimization of expression conditions, including induction time, incubation temperature, and host strain, is often necessary to achieve high expression levels of the recombinant this compound ijbiotech.comwho.int. Recombinant proteins produced through this process can be purified using techniques such as affinity chromatography, often utilizing tags like His-tags incorporated during cloning ijbiotech.comwho.int.
Biochemical and Biophysical Characterization of this compound
Biochemical and biophysical techniques are essential for characterizing the properties of purified this compound, providing information about its folding, stability, interactions, and physical state in solution kbibiopharma.comcriver.comhalolabs.comelsevier.comredshiftbio.com.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding interactions of this compound with other molecules, such as ligands or other proteins nih.govnih.govresearchgate.netlabmanager.comnicoyalife.com.
ITC directly measures the heat released or absorbed during a binding event as one molecule is titrated into a solution containing the other nih.govnih.govlabmanager.comnicoyalife.com. This allows for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) nih.govnicoyalife.com. ITC is a label-free technique and provides a complete thermodynamic profile of the interaction in a single experiment labmanager.comnicoyalife.com.
SPR is a label-free, real-time technique that measures the change in refractive index at a sensor surface when a molecule binds to an immobilized partner nih.govnih.govlabmanager.comnicoyalife.com. In the context of this compound, one binding partner would typically be immobilized on the sensor surface, and the other would flow over it labmanager.com. SPR allows for the determination of binding kinetics, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can also be calculated nih.govlabmanager.com. SPR is particularly useful for studying the dynamics of binding events and can be applied to various types of molecular interactions labmanager.com.
| Technique | Information Provided | Advantages | Disadvantages |
| ITC | Binding affinity, stoichiometry, thermodynamics (ΔH, ΔS, ΔG) | Label-free, complete thermodynamic profile | Requires relatively large amounts of sample, moderate throughput |
| SPR | Binding kinetics (ka, kd), binding affinity (KD) | Real-time data, low sample volumes, label-free | Surface immobilization limitations, potential for non-specific binding |
Analytical Ultracentrifugation (AUC) and Dynamic Light Scattering (DLS) are techniques used to characterize the size distribution, oligomerization state, and aggregation of this compound in solution libretexts.orgthermofisher.comkbibiopharma.comcriver.comhalolabs.comeurofins.comnih.govsci-hub.sealga.czhuji.ac.ilgithub.io.
AUC separates molecules based on their sedimentation rate in a centrifugal field, which is influenced by their size, shape, and density criver.comsci-hub.se. Sedimentation velocity AUC (SV-AUC) can determine the sedimentation coefficient distribution of a sample, allowing for the identification and quantification of different species present, such as monomers, oligomers, and aggregates criver.comeurofins.comsci-hub.se. This technique provides information on molecular weight and hydrodynamic shape and can be performed in native solution conditions eurofins.comsci-hub.se.
DLS measures the intensity fluctuations of scattered light caused by the Brownian motion of particles in solution kbibiopharma.comhalolabs.comeurofins.comsci-hub.sehuji.ac.ilgithub.io. From these fluctuations, the diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius of the particles halolabs.com. DLS is sensitive to larger aggregates due to their stronger light scattering eurofins.comsci-hub.se. It is a relatively high-throughput technique that can be used for rapid screening, although it is generally considered qualitative and may have limitations in resolving polydisperse samples or detecting small aggregates halolabs.comeurofins.comsci-hub.se.
These techniques are crucial for assessing the homogeneity and stability of this compound preparations, ensuring that the protein is in its desired monomeric or oligomeric state for functional and structural studies kbibiopharma.comcriver.com.
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics
Structural Determination Techniques for this compound (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)
Determining the three-dimensional structure of this compound at atomic or near-atomic resolution is critical for understanding its function and interactions. Several powerful techniques are employed for this purpose libretexts.orgijbiotech.comcriver.comnih.govalga.czcreative-biostructure.comrcsb.orgpeakproteins.comnanoimagingservices.com.
X-ray Crystallography involves obtaining well-ordered crystals of this compound and then diffracting X-rays through the crystal creative-biostructure.comrcsb.orgpeakproteins.comnanoimagingservices.com. The resulting diffraction pattern is analyzed to generate an electron density map, from which an atomic model of the protein structure is built rcsb.org. X-ray crystallography can provide very high-resolution details, including the positions of individual atoms and bound ligands rcsb.org. However, it requires the ability to obtain high-quality protein crystals, which can be challenging for some proteins rcsb.org.
Cryo-Electron Microscopy (Cryo-EM), particularly single-particle analysis, has become increasingly powerful for determining the structures of proteins and protein complexes, especially those that are difficult to crystallize nih.govcreative-biostructure.comrcsb.orgpeakproteins.comnanoimagingservices.com. In Cryo-EM, a sample of this compound is rapidly frozen in a thin layer of vitreous ice, preserving its native structure peakproteins.comnanoimagingservices.com. Thousands of 2D images of individual particles are collected using an electron microscope and then computationally processed to reconstruct a 3D map of the protein's structure creative-biostructure.comnanoimagingservices.com. Recent advancements have enabled Cryo-EM to achieve resolutions comparable to X-ray crystallography in many cases nih.govrcsb.org.
NMR Spectroscopy is particularly useful for determining the structures of smaller proteins or domains in solution and for studying protein dynamics nih.govcreative-biostructure.comrcsb.org. NMR provides information about the local conformation and distances between atoms rcsb.org. It can reveal details about protein flexibility, folding pathways, and interactions in a solution environment, which complements the static structures obtained by crystallography or Cryo-EM nih.govcreative-biostructure.com.
Often, an integrative structural biology approach combining data from these techniques provides a more comprehensive understanding of a protein's structure and function nih.govcreative-biostructure.com.
Genetic Manipulation and Mutagenesis Strategies for this compound Studies
Genetic manipulation and mutagenesis are invaluable for investigating the role of specific amino acids or regions in this compound function, stability, or interactions kbibiopharma.comucm.esnih.govnih.govpdx.eduslideshare.netbiorxiv.org. Site-directed mutagenesis allows researchers to introduce specific changes to the DNA sequence encoding this compound, resulting in amino acid substitutions, deletions, or insertions at desired positions ucm.esucm.espdx.eduslideshare.net. This can be achieved through various methods, including PCR-based techniques pdx.edu. By studying the effects of these mutations on protein expression, folding, activity, or binding, researchers can gain insights into the structure-function relationships of this compound slideshare.net.
Mutagenesis strategies can range from introducing single amino acid changes to creating more extensive libraries of variants nih.gov. Techniques like alanine (B10760859) scanning mutagenesis, where specific residues are systematically replaced by alanine, can help identify residues critical for function or interaction slideshare.net. Directed evolution approaches, which involve introducing random mutations and selecting for desired properties, can also be applied to engineer this compound variants with altered characteristics slideshare.net. Genetic manipulation can also involve creating fusion proteins, for example, by adding fluorescent protein tags to study this compound localization or expression levels nih.gov.
Cell-Based and In Vitro Assays for this compound Functionality (e.g., Opsonization Assays, Complement Activation Assays)
Cell-based and in vitro assays are crucial for dissecting the functional mechanisms of the this compound, particularly its ability to interact with host immune components and facilitate bacterial evasion. Given the described function of Streptococcus this compound in binding IgG and inhibiting opsonization and complement activation, relevant assays focus on these processes ontosight.ai.
Opsonization Assays: Opsonization is the process by which pathogens are marked for phagocytosis by immune cells, typically through the binding of antibodies or complement components. This compound's ability to bind IgG can interfere with this process, preventing effective opsonization ontosight.ai. In vitro opsonization assays can quantify the extent to which FcrV-expressing bacteria resist being coated by antibodies or complement compared to control strains lacking the protein. These assays often involve incubating bacteria with serum or purified antibodies in the presence of phagocytic cells, such as macrophages or neutrophils nih.gov. The level of bacterial uptake by phagocytes can then be measured using various techniques, including microscopy, flow cytometry, or colony counting after lysing the phagocytic cells nih.gov. A reduction in phagocytosis of FcrV-expressing bacteria compared to controls would indicate the protein's role in inhibiting opsonization.
Complement Activation Assays: The complement system is a critical part of the innate immune response, leading to pathogen lysis and enhanced opsonization thermofisher.comebi.bio. This compound is known to inhibit complement activation, thereby protecting bacteria from complement-mediated killing and opsonization ontosight.ai. In vitro complement activation assays can assess the degree to which FcrV interferes with the complement cascade. These assays typically involve incubating FcrV-expressing bacteria or purified this compound with serum (a source of complement proteins) and measuring the generation of specific complement activation products, such as C3a, C5a, or the membrane attack complex (C5b-9) ebi.bionih.govimmuneed.com. Techniques like ELISA or Western blotting can be used to detect and quantify these activation markers nih.govimmuneed.com. Reduced levels of complement activation products in the presence of FcrV would demonstrate its inhibitory effect on the complement system. Complement pathway-specific assays can also be utilized to determine which pathways (classical, alternative, or lectin) are being impacted by FcrV hycultbiotech.com.
Cell-based assays can also be designed to evaluate the downstream effects of FcrV-mediated immune evasion, such as bacterial survival in the presence of immune cells. By co-culturing FcrV-expressing bacteria with phagocytes and measuring bacterial viability over time, researchers can assess the protective effect of FcrV against cellular killing mechanisms.
Bioinformatic and Computational Approaches for this compound Analysis
Bioinformatic and computational approaches are indispensable for analyzing the this compound's sequence, structure, evolution, and potential functional regions. These methods provide insights that complement experimental findings and guide further research.
Sequence Analysis: Analyzing the amino acid sequence of this compound is a fundamental step. This involves using tools for sequence alignment to compare FcrV sequences from different Streptococcus strains or species, identifying conserved regions that may be functionally important researchgate.netnih.gov. Motif identification tools can help pinpoint potential functional domains or binding sites within the protein sequence mdpi.com. Analysis of sequence identity can also shed light on the evolutionary relationships of FcrV across different bacterial lineages researchgate.net.
Structure Prediction and Analysis: Predicting the three-dimensional structure of this compound from its amino acid sequence provides valuable information about its potential interactions and mechanisms of action. Tools like AlphaFold and Robetta can generate highly accurate protein structure predictions ebi.ac.ukdntb.gov.uanih.gov. Analyzing the predicted structure can reveal the presence of structural domains, such as those involved in IgG binding, and help hypothesize how the protein interacts with host immune molecules ontosight.ai. Computational analysis of protein structure can also involve assessing structural variability and identifying key residues important for maintaining structural integrity or function bas.bg. Docking studies can be employed to model the interaction between FcrV and its ligands, such as IgG or complement proteins, at a molecular level asm.org.
Phylogenetic Analysis: Phylogenetic analysis of FcrV sequences from various bacterial isolates can help understand the evolutionary history of the protein and the selective pressures acting upon it nih.govresearchgate.netinterbull.orgnih.gov. This can reveal how FcrV has evolved within Streptococcus populations and potentially identify variants with altered immune evasion capabilities.
Other Computational Approaches: Computational tools can also be used for tasks such as predicting post-translational modifications, analyzing protein-protein interaction networks involving FcrV, and identifying potential epitopes for antibody binding. These analyses contribute to a comprehensive understanding of FcrV's role in bacterial pathogenesis.
Data generated from bioinformatic and computational analyses, such as sequence alignments or predicted structural features, can be presented in tables or figures to facilitate interpretation and comparison.
Future Directions and Research Perspectives for Fcrv Protein Studies
Unraveling Novel Functions and Regulatory Pathways of FcrV Protein
The primary identified function of FcrV is its role as an IgG-binding protein, which is characteristic of a virulence factor designed to help pathogens evade host immune responses. nih.govexpasy.org Future research should aim to uncover functions beyond this canonical role. Viral and bacterial Fc receptors can exhibit diverse immunomodulatory activities, and it is plausible that FcrV possesses additional, yet-to-be-discovered functions. expasy.org
A key area for investigation lies in its genetic regulation. The promoter and terminator regions of the fcrV gene show no significant homology with those of the related fcrA76 and M protein-encoding genes. sumdu.edu.uanih.gov This suggests that FcrV expression is controlled by distinct regulatory pathways. Future studies should focus on identifying the specific transcription factors and environmental signals that modulate fcrV gene expression. Understanding this unique regulation could reveal the specific conditions under which Streptococcus deploys this particular defense mechanism during infection.
Table 1: Research Focus for this compound Function and Regulation
| Research Area | Key Questions | Potential Approaches |
|---|---|---|
| Novel Functions | Does FcrV interact with host components other than IgG? Does it modulate cellular signaling pathways directly? | Yeast two-hybrid screening, Co-immunoprecipitation with host cell lysates, Proteomic analysis of interacting partners. |
| Regulatory Pathways | What transcription factors bind to the fcrV promoter? What environmental or host-derived signals trigger fcrV expression? | DNA footprinting, Electrophoretic mobility shift assays (EMSA), Reporter gene assays under various conditions (e.g., pH, temperature, presence of immune cells). |
Elucidating Higher-Order this compound Complexes and Dynamic Interactions
The structure of the this compound provides clues about its potential for complex interactions. The A1-A4 domains of FcrV feature a heptapeptide (B1575542) repeat motif, which is a hallmark of proteins that form α-helical coiled-coil structures. sumdu.edu.ua Coiled-coils are well-known mediators of protein-protein interactions, suggesting that FcrV may self-assemble or form complexes with other bacterial or host proteins.
The primary dynamic interaction known is between FcrV and the Fc region of IgG. sumdu.edu.uanih.gov However, the full scope of its interaction network is unknown. Future research should employ advanced techniques to explore these higher-order structures and dynamic interactions.
Chemical Cross-linking Mass Spectrometry (XL-MS): This technique can identify residues in close proximity, providing structural information on protein complexes in their native environment. washington.edu Applying XL-MS to FcrV could stabilize and identify transient or weak interaction partners within the bacterial cell wall or in the presence of host proteins. washington.edu
Fluorescence Correlation Spectroscopy (FCS): FCS is a powerful method for studying molecular interactions and mobilities in living cells or in solution at single-molecule sensitivity. nih.gov It could be used to measure the binding kinetics and complex formation between fluorescently labeled FcrV and IgG or other potential ligands in real-time.
Investigating these complexes is crucial for a complete understanding of how FcrV functions as part of a larger molecular machine to subvert host immunity.
Advanced Structural Insights into this compound-Ligand Recognition
The ligand for FcrV is the Fc domain of IgG. nih.govexpasy.org Current knowledge suggests that the IgG-binding activity resides within the A-repeat region of the protein. asm.org Specifically, a highly conserved sequence, Ser-Asn-Arg-Ala-Ala, found in each of the A1-A4 domains, is hypothesized to be directly involved in the interaction with IgG. sumdu.edu.uanih.gov Researchers posit that these residues may form a continuous surface on the coiled-coil structure that engages the Fc domain. sumdu.edu.ua
However, these insights are based on sequence homology and predictive modeling. A significant gap in our knowledge is the absence of high-resolution structural data. Future research must prioritize obtaining these structures to gain definitive insights.
Cryo-Electron Microscopy (Cryo-EM): This technique is ideal for determining the structure of large, multi-subunit protein complexes. washington.edu A cryo-EM structure of the FcrV-IgG complex would provide unparalleled detail of the binding interface and reveal the precise conformational changes that occur upon ligand binding.
X-ray Crystallography: If the this compound or its complex with IgG can be crystallized, this method could yield atomic-resolution structural data, confirming the roles of the predicted binding residues and revealing the complete architecture of the interaction site.
These advanced structural studies will be instrumental for the rational design of inhibitors that could block the FcrV-IgG interaction.
Development of Novel Research Tools and Methodologies for this compound Investigation
The cloning and sequencing of the fcrV gene was a foundational step that enables the production of recombinant this compound for various in vitro studies. nih.gov Building on this, future research can focus on developing more sophisticated tools and applying novel methodologies.
One innovative application has been the use of the FcrV intracellular signaling domain in synthetic biology. Researchers have incorporated it into a chimeric antigen receptor (CAR) construct, creating a "CAR-Ptandem" designed to program macrophage phagocytosis. igem.org This demonstrates how components of the FcrV system can be repurposed as research tools for cell engineering applications.
Future investigations could benefit from the following advanced methodologies:
Site-Directed Mutagenesis: To validate the function of the putative Ser-Asn-Arg-Ala-Ala binding site, targeted mutations can be introduced, and the resulting recombinant proteins can be tested for their ability to bind IgG.
Advanced Spectroscopy: Techniques like circular dichroism can be used to monitor the secondary structure and conformational changes of FcrV upon binding to IgG or under different environmental conditions. nih.gov
Bioinformatics and Epitope Mapping: Computational tools can predict potential interaction surfaces and epitopes on the this compound, guiding experimental validation and antibody development. nih.gov
Broader Implications of this compound Research for Microbial Pathogenesis and Host Immunity
Research into the this compound has significant implications for understanding how pathogenic bacteria cause disease and for developing new therapeutic strategies. As a virulence factor, FcrV plays a direct role in microbial pathogenesis by helping the bacteria evade the host immune system. mdpi.comnumberanalytics.com
The primary mechanism of immune evasion for Fc-binding proteins like FcrV is the improper orientation of bound antibodies, which masks the Fc domain. This prevents the engagement of host immune cells (like macrophages and natural killer cells) and blocks antibody-mediated effector functions such as phagocytosis and antibody-dependent cellular cytotoxicity (ADCC). expasy.org
Key implications include:
Therapeutic Target Identification: FcrV represents a potential target for novel anti-streptococcal drugs. Developing small molecules or therapeutic antibodies that block the FcrV-IgG interaction could disarm this bacterial defense mechanism, making the pathogen more susceptible to the host's natural immune response. The study of virulence factors is a cornerstone for identifying such targets. researchgate.net
Understanding Pathogen Evolution: FcrV possesses a complex mosaic structure, which is thought to arise from genetic recombination and subsequent divergence. sumdu.edu.ua Studying FcrV and related proteins provides insight into the evolutionary strategies that bacteria use to generate antigenic diversity and adapt to pressure from the host immune system.
Informing Vaccine Development: A deeper understanding of key virulence factors like FcrV is essential for designing effective vaccines against pathogenic streptococci. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Serine | Ser |
| Asparagine | Asn |
| Arginine | Arg |
Q & A
Q. What is the primary biological function of FcrV protein, and how is this determined experimentally?
The this compound, produced by Lactobacillus strain ATCC55195, binds to all four subclasses of human IgG, suggesting a role in immune modulation . Experimental determination involves:
- Surface Plasmon Resonance (SPR) or ELISA to quantify IgG binding affinity.
- Knockout studies to observe phenotypic changes in bacterial adhesion or immune evasion.
- Immunoprecipitation followed by mass spectrometry to identify interaction partners.
Q. Which experimental models are appropriate for studying this compound interactions in vitro?
- Human epithelial cell lines (e.g., HeLa or Caco-2) to assess bacterial adhesion and immune evasion mechanisms.
- Purified IgG subtypes for binding assays under physiological pH and temperature conditions.
- Animal models (e.g., murine vaginal colonization models) to study in vivo relevance, given its isolation from bacterial vaginosis patients .
Q. What biosafety considerations apply when working with FcrV-producing bacterial strains?
The Lactobacillus strain producing FcrV is classified as Biosafety Level 2 due to its clinical origin. Required protocols include:
- Use of primary containment (e.g., biosafety cabinets) for live cultures.
- Decontamination of waste via autoclaving.
- Compliance with country-specific regulations for handling pathogens .
Advanced Research Questions
Q. How can structural insights into FcrV-IgG binding inform therapeutic design?
Advanced methodologies include:
- X-ray crystallography or cryo-EM to resolve the FcrV-IgG binding interface.
- Mutagenesis studies targeting predicted binding residues (e.g., alanine scanning).
- Molecular dynamics simulations to assess binding stability under varying pH or ionic conditions. Contradictions in binding data (e.g., SPR vs. ITC affinity measurements) should be resolved by standardizing buffer conditions and validating with orthogonal assays .
Q. What experimental strategies address conflicting data on FcrV’s role in bacterial vaginosis (BV) pathogenesis?
- Comparative proteomics of FcrV-expressing vs. knockout strains to identify virulence factors.
- Metatranscriptomic analysis of BV patient samples to correlate FcrV expression with disease severity.
- In vitro competition assays with vaginal microbiota (e.g., Lactobacillus crispatus) to assess ecological fitness. Contradictions may arise from strain-specific FcrV expression levels or host immune variability, necessitating large cohort studies .
Q. How can FcrV’s IgG-binding mechanism be differentiated from other Fc-binding proteins (e.g., Protein A/G)?
- Epitope mapping using peptide arrays or hydrogen-deuterium exchange mass spectrometry (HDX-MS).
- Binding kinetics comparison across IgG subtypes (e.g., IgG1 vs. IgG4) via SPR.
- Cross-inhibition assays with known Fc-binding inhibitors (e.g., synthetic peptides).
Q. What computational tools are suitable for predicting FcrV’s interaction networks?
- AlphaFold2 for de novo structural prediction of FcrV.
- STRING-DB or FuzDB to identify potential interaction partners in fuzzy complexes .
- Docking software (e.g., HADDOCK) to model FcrV-IgG complexes.
Methodological Considerations
Q. How should researchers validate FcrV’s role in immune evasion without confounding host factors?
- Use gnotobiotic models to control host microbiota.
- Flow cytometry to quantify phagocytosis rates of FcrV-expressing bacteria in the presence/absence of IgG.
- Neutralization assays with FcrV-specific antibodies to block interaction.
Q. What quantitative proteomics approaches are optimal for measuring FcrV expression levels?
- Tandem Mass Tag (TMT) labeling for multiplexed quantification across conditions.
- Data-Independent Acquisition (DIA) for high reproducibility in complex samples.
- Western blot normalization against housekeeping proteins (e.g., GroEL) for bacterial lysates.
Q. How can contradictions in FcrV’s biochemical properties (e.g., solubility, stability) be mitigated?
- Buffer optimization screens (e.g., varying pH, ionic strength, or detergents).
- Circular dichroism (CD) to monitor secondary structure integrity under stress conditions.
- Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to assess oligomeric state.
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
